molecular formula C15H16ClN B1457838 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 24464-13-9

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1457838
CAS RN: 24464-13-9
M. Wt: 245.74 g/mol
InChI Key: STHNYDGTKSXUKF-UHFFFAOYSA-N
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Description

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C15H15N·HCl. It belongs to the class of tetrahydroisoquinoline derivatives and is commonly used in medicinal chemistry research. The compound exhibits interesting biological activities and has potential therapeutic applications .

Synthesis Analysis

The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves several steps. One common approach is the reduction of the corresponding isoquinoline precursor using a suitable reducing agent. Various synthetic routes have been explored, including catalytic hydrogenation, metal-mediated reduction, and reductive amination. Researchers have optimized reaction conditions to achieve high yields and purity .

Molecular Structure Analysis

The molecular structure of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride consists of a tetrahydroisoquinoline core with a phenyl group attached. The nitrogen atom in the isoquinoline ring forms a bond with the hydrogen chloride (HCl) molecule. The compound’s three-dimensional arrangement influences its biological activity and interactions with target proteins .

Chemical Reactions Analysis

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity with different electrophiles and nucleophiles to modify its structure and enhance its pharmacological properties .

Scientific Research Applications

1. Pharmacological Applications

  • Antimuscarinic Agent Solifenacin Synthesis: 7-Phenyl-1,2,3,4-tetrahydroisoquinoline is a key intermediate in the synthesis of Solifenacin, a drug used for urinary antispasmodic treatment. The racemization of this compound has been achieved through a one-pot process, proving industrially useful for large-scale synthesis (Bolchi et al., 2013).

2. Analgesic and Anti-inflammatory Effects

  • Analgesic and Anti-Inflammatory Properties: A study on 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride demonstrated its significant analgesic and anti-inflammatory effects, making it a promising non-narcotic analgesic (Rakhmanova et al., 2022).

3. Anesthetic and Toxicity Studies

  • Local Anesthetic Activity and Acute Toxicity: Another research evaluated 1-Aryltetrahydroisoquinoline alkaloid derivatives for local anesthetic activity and acute toxicity. This study showed that these compounds exhibit high local anesthetic activity and provided insights into their structure-toxicity relationship (Azamatov et al., 2023).

4. Anticancer Applications

  • Potential Anticancer Agents: The tetrahydroisoquinoline moiety, a component of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline, has been found in biologically active molecules showing anticancer properties. Certain derivatives have displayed potent cytotoxic activities against various cancer cell lines (Redda et al., 2010).

5. Neuroprotective and Parkinson's Disease Research

  • Parkinsonism-Preventing Activity: A study highlighted the parkinsonism-preventing potential of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in mice, suggesting their possible application in treating Parkinson's disease (Okuda et al., 2006).

Future Directions

Investigate its pharmacological potential, explore derivatives, and assess its safety profile for potential drug development .

properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14;/h1-7,10,16H,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHNYDGTKSXUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947351
Record name 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

24464-13-9
Record name 7-Phenyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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